molecular formula C5H4N4 B11925650 6H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-77-2

6H-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B11925650
CAS No.: 271-77-2
M. Wt: 120.11 g/mol
InChI Key: JWLZNLNXBPRJEZ-UHFFFAOYSA-N
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Scientific Research Applications

6H-Pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have confirmed its ability to form hydrogen bonds with key amino acids in the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.

    Purines: Structurally related compounds that also exhibit a wide range of biological activities.

Uniqueness

6H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering opportunities for the development of novel therapeutics with improved efficacy and selectivity.

Properties

CAS No.

271-77-2

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

6H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2

InChI Key

JWLZNLNXBPRJEZ-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CN=NC2=N1

Origin of Product

United States

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